Isofloridoside

Description

Significance of Compatible Solutes in Extremophiles and Photosynthetic Organisms

Extremophiles have evolved sophisticated strategies to cope with extreme environmental conditions. A fundamental mechanism involves the accumulation of compatible solutes, which help maintain cellular integrity and function by counteracting osmotic imbalances and protecting vital biomolecules from denaturation frontiersin.orgoup.commdpi.comfrontiersin.orgresearchgate.netmbl.or.krnih.govconsensus.appnih.govfrontiersin.orgresearchgate.net. These solutes include sugars, polyols, amino acids, and their derivatives, such as trehalose (B1683222), proline, glycine (B1666218) betaine, and ectoine (B1671093) researchgate.netnih.gov. For instance, halophilic bacteria accumulate compatible solutes to survive in hypersaline environments, preventing water loss and maintaining osmotic balance frontiersin.orgmbl.or.kr. Similarly, acidophilic fungi utilize osmolytes to protect their cellular components from acidic conditions mdpi.com.

Photosynthetic organisms, including algae and cyanobacteria, also rely on compatible solutes to adapt to environmental fluctuations. In response to osmotic stress, such as increased salinity or desiccation, these organisms accumulate compounds like glucosylglycerol (GG) and sucrose (B13894) to maintain turgor pressure and cellular hydration frontiersin.orgresearchgate.net. These solutes are crucial for photosynthesis, as they help stabilize cellular structures and enzymes under stress, thereby ensuring continued metabolic activity oup.comnih.gov. For example, the halophilic alga Dunaliella salina produces compatible solutes to manage high salt concentrations and prevent dehydration nih.gov.

Overview of Isofloridoside within the Galactosylglycerol (B43771) Class

This compound belongs to the class of glycosylglycerols, which are glycerolipids characterized by the presence of one or more sugar residues linked to glycerol (B35011) hmdb.cahmdb.ca. Specifically, this compound is an α-D-galactopyranosyl-glycerol hmdb.camdpi.comresearchgate.net. It exists in isomeric forms, namely D-isofloridoside and L-isofloridoside google.comnih.gov. Floridoside (2-O-α-d-galactopyranosylglycerol) is a closely related compound and is often found alongside this compound, particularly in red algae nih.govmdpi.comgoogle.comnih.govgoogle.comnih.govresearchgate.netresearchgate.net.

These galactosylglycerols are synthesized and accumulated by various species of red algae, where they serve as significant compatible solutes google.comnih.govgoogle.comnih.govresearchgate.net. Their primary role is osmotic adjustment, protecting the cells from hyperosmotic stress and dehydration nih.govgoogle.comnih.govgoogle.com. In some red algae, this compound and its isomer floridoside can constitute a substantial portion of the cell's dry weight, accumulating in higher concentrations under osmotic stress google.comgoogle.com. Beyond osmoregulation, these compounds can also function as soluble carbon reserves, providing a readily available carbon source for cellular processes google.comresearchgate.net. Furthermore, galactosylglycerols like this compound have been noted for potential chemical properties such as antioxidant, anti-inflammatory, and immune-regulatory effects, suggesting applications in cosmetics, healthcare, and medicine mdpi.com.

Historical Context of this compound Research

Research into floridoside and its isomers, including this compound, gained momentum with early investigations into the physiology of red algae. In the early 1980s, Kylin is credited with the initial isolation and reporting of this class of compounds in red algae google.com. Subsequent studies by Reed and Kasten highlighted the critical role of floridoside in osmotic pressure regulation, noting a significant increase in its concentration under conditions of high osmotic stress google.com.

Further research involved the characterization of these heterosides in various red algae species, such as Porphyra columbina and Bangia atropurpurea, using techniques like nuclear magnetic resonance (NMR) spectroscopy and gas-liquid chromatography (GLC) nih.govresearchgate.net. These studies revealed variations in the distribution and relative amounts of floridoside and its isomers (D- and L-isofloridoside) throughout the seasons and in response to environmental factors like tidal levels, sun exposure, and temperature, underscoring their adaptive significance researchgate.netresearchgate.net. While floridoside is often identified as the primary photosynthetic product and osmolyte in many red algae, research also points to the metabolic activity and osmotic role of this compound in certain species nih.govnih.govresearchgate.net.

Data Table: Occurrence and Roles of this compound/Floridoside in Selected Organisms

| Organism/Group | This compound/Floridoside | Primary Role(s) | Notes |

| Red Algae (General) | Present | Osmotic adjustment, compatible solute, carbon reserve | Found in many species; levels increase under osmotic stress google.comnih.govgoogle.comnih.govresearchgate.net. Can constitute up to 30% of dry weight google.com. |

| Porphyra spp. | Present (Floridoside, D- & L-Isofloridoside) | Osmotic acclimation, compatible solute | L-Isofloridoside's role in osmotic acclimation demonstrated; concentrations vary seasonally and with environmental factors nih.govresearchgate.netresearchgate.net. |

| Bangia atropurpurea | Present (Floridoside, D- & L-Isofloridoside) | Osmotic acclimation, compatible solute | Measured alongside Porphyra columbina nih.govresearchgate.net. |

| Galdieria sulphuraria | Floridoside (Major) | Osmotic adjustment, compatible solute, carbon reserve precursor | Accumulates floridoside under salt stress; potential industrial producer; accumulation influenced by glycerol and osmotic stress nih.gov. |

| Neoporphyra haitanensis | Floridoside & this compound | Osmotic regulation, antioxidant system | Levels vary under desiccation and high temperature stress; polyols may be more significant under desiccation researchgate.netresearchgate.net. |

| Cyanobacteria | Glucosylglycerol (GG), Sucrose | Osmotic balance, turgor maintenance | This compound/floridoside not typically primary osmolytes; GG and sucrose are key frontiersin.orgresearchgate.net. |

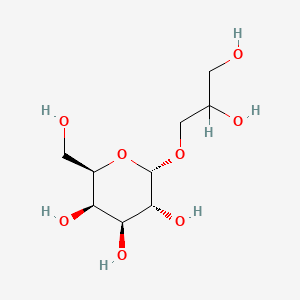

Structure

3D Structure

Properties

CAS No. |

4649-46-1 |

|---|---|

Molecular Formula |

C9H18O8 |

Molecular Weight |

254.23 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(2,3-dihydroxypropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4?,5-,6+,7+,8-,9+/m1/s1 |

InChI Key |

NHJUPBDCSOGIKX-KJUJXXMOSA-N |

SMILES |

C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OCC(CO)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |

Synonyms |

(2R)-glyceryl-beta-D-galactopyranoside (beta-D)-(R)-isomer of isofloridoside (beta-D)-(S)-isomer of isofloridoside (beta-D)-isomer of isofloridoside (R)-isomer of isofloridoside 3-O-galactopyranosyl-sn-glycerol 3-O-galactopyranosylglycerol alpha-galactosylglycerol beta-D-galactoside, 2,3-dihydroxypropyl of isofloridoside D-glyceryl beta-galactopyranoside galactoside, 2,3-dihydroxypropyl of isofloridoside isofloridoside |

Origin of Product |

United States |

Occurrence and Distribution of Isofloridoside in Nature

Presence in Rhodophyta (Red Algae)

Isofloridoside is a galactosylglycerol (B43771) that is widely recognized as a characteristic low-molecular-weight carbohydrate in red algae (Rhodophyta). It serves as a primary product of photosynthesis and plays a crucial role in osmotic acclimation. wgtn.ac.nznih.gov The compound exists in isomeric forms, specifically D- and L-isofloridoside, which often co-occur with the more common floridoside. nih.gov

Distribution Across Diverse Red Algal Species

This compound has been identified in a variety of red algal species, spanning different orders and habitats. Its presence is particularly well-documented in the order Bangiales. For instance, detailed analyses have confirmed the occurrence of both D- and L-isofloridoside in Porphyra columbina and Bangia atropurpurea. nih.govmendeley.com

The compound is also a significant metabolite in other commercially and ecologically important species. Studies have detected this compound in Pyropia haitanensis and Pyropia plicata. wgtn.ac.nzresearchgate.net The extremophilic red alga Galdieria sulphuraria, which belongs to the Cyanidiales, is also known to accumulate this compound as a compatible solute. nih.gov Furthermore, a broader study identified this compound in Gloiopeltis furcata, while its isomer, floridoside, was found in species such as Caulacanthus okamurai, Gelidium divaricatum, Gymnogongrus flabelliformis, and Grateloupia filicina. researchgate.net

Quantitative Variation Among Red Algal Taxa

The concentration of this compound varies significantly among different red algal species. In some algae, the quantity of this compound can even surpass that of its more prevalent isomer, floridoside. A notable example is Porphyra columbina, where concentrations of L-isofloridoside were found to be consistently higher than those of floridoside. nih.gov Similarly, in Pyropia haitanensis, the content of this compound is substantially higher than that of floridoside. researchgate.net In Pyropia plicata, L-isofloridoside is the quantitatively dominant heteroside, with total concentrations of all heterosides (floridoside, D- and L-isofloridoside) ranging seasonally from 203 to 1226 mmol kg⁻¹ dry weight. wgtn.ac.nz

Research quantifying the concentrations of floridoside and this compound in seven species of red algae from the intertidal zone highlighted these variations, linking them to their habitat.

Data sourced from a 2014 study by Chen et al. on red algae from the intertidal zone. researchgate.net

Detection in Other Eukaryotic Algae

The occurrence of this compound appears to be exclusive to Rhodophyta. Extensive literature on the chemical composition of other major algal groups, such as brown algae (Phaeophyceae), green algae (Chlorophyta), and diatoms (Bacillariophyta), does not report the presence of this compound. The primary storage and compatible solutes in these groups are chemically distinct. For instance, brown algae are characterized by compounds like mannitol, laminarin, and alginic acid. wikipedia.orgsums.ac.ir Green algae utilize starch as a storage polysaccharide and various other compounds like proline and sorbitol for osmoregulation. mdpi.com Diatoms store energy primarily as chrysolaminarin and lipids. researchgate.netbiorxiv.org The consistent association of this compound with red algae in scientific literature suggests it is a chemotaxonomic marker for this phylum and is not naturally produced by other eukaryotic algae.

Environmental and Habitat Correlates of this compound Presence

The presence and concentration of this compound in red algae are strongly correlated with environmental conditions, particularly those that induce osmotic stress. Algae inhabiting the upper intertidal zone, which experience regular periods of exposure to air, increased solar radiation, and fluctuating salinity, tend to have higher concentrations of this compound. researchgate.net

Studies have demonstrated that algae living at higher tidal levels contain significantly greater amounts of both floridoside and this compound. researchgate.net This is an adaptive mechanism, as these compounds act as compatible solutes, helping the algal cells to maintain turgor pressure and withstand the osmotic challenges of desiccation during low tide and rapid rehydration at high tide. The accumulation of these solutes is triggered by various environmental stressors, including changes in salinity, temperature, and exposure to UV radiation. researchgate.net For example, experiments on Pyropia plicata showed an increase in total heteroside concentrations with rising salinities, indicating their key role in osmotic acclimation. wgtn.ac.nz Seasonal variations also impact the levels of these compounds, with marked changes observed in the relative amounts of floridoside and this compound throughout the year in species like Porphyra columbina. nih.govmendeley.com

Biosynthesis and Enzymology of Isofloridoside

Delineation of the Isofloridoside Biosynthetic Pathway

The biosynthesis of this compound in red algae is a two-step enzymatic pathway that occurs in the cytoplasm. This pathway is analogous to the well-characterized synthesis of its isomer, floridoside, and involves the formation of a phosphorylated intermediate followed by dephosphorylation to yield the final product.

Precursor Substrate Utilization

The initial substrates for the biosynthesis of this compound are derived from the central carbon metabolism of the red algal cell. The primary precursors are:

UDP-galactose (Uridine diphosphate (B83284) galactose): This activated form of galactose serves as the glycosyl donor in the first enzymatic step. It is synthesized from UDP-glucose, a key intermediate in carbohydrate metabolism.

Glycerol-3-phosphate (G3P): This three-carbon compound, derived from glycolysis, acts as the acceptor molecule for the galactosyl group.

The condensation of these two precursors initiates the formation of the this compound backbone.

Key Enzymatic Steps

The conversion of the precursor substrates into this compound is catalyzed by a bifunctional enzyme complex that exhibits two distinct catalytic activities: a synthase activity followed by a phosphatase activity.

The first and rate-limiting step in this compound biosynthesis is the condensation of UDP-galactose and glycerol-3-phosphate. This reaction is catalyzed by an enzyme known as This compound phosphate (B84403) synthase (IFPS) . Research has revealed that this enzyme belongs to the trehalose-6-phosphate (B3052756) synthase (TPS)-like family of enzymes. nih.gov These enzymes are characterized by a conserved domain structure that facilitates the transfer of a sugar moiety from a nucleotide sugar donor to a phosphate-containing acceptor.

In the red alga Galdieria sulphuraria, a specific gene, Gasu_10960, has been identified to encode an this compound phosphate synthase. nih.gov Similarly, in Pyropia haitanensis, several putative TPS genes, such as PhTPS1, PhTPS3, and PhTPS4, have been shown to be involved in the synthesis of this compound, with this compound being the primary product for some of these enzymes. researchgate.net This step results in the formation of a phosphorylated intermediate, this compound-phosphate.

| Gene/Enzyme | Organism | Product(s) | Reference |

| Gasu_10960 | Galdieria sulphuraria | This compound | nih.gov |

| PhTPS1 | Pyropia haitanensis | This compound and Floridoside (majorly this compound) | researchgate.net |

| PhTPS3 | Pyropia haitanensis | This compound | researchgate.net |

| PhTPS4 | Pyropia haitanensis | This compound and Floridoside (majorly this compound) | researchgate.net |

The second and final step in the biosynthesis of this compound is the dephosphorylation of the this compound-phosphate intermediate. This reaction is catalyzed by a sugar phosphate phosphatase (SPP) activity. This enzymatic function is often part of the same protein that carries the synthase domain, existing as a bifunctional enzyme. nih.gov The phosphatase domain removes the phosphate group from this compound-phosphate, yielding the final product, This compound , and inorganic phosphate.

The presence of both synthase and phosphatase domains on a single polypeptide chain allows for efficient channeling of the substrate and tight regulation of the biosynthetic pathway.

Shared Metabolic Linkages with Other Carbohydrates

The biosynthesis of this compound does not occur in isolation but is intricately connected to the broader network of carbohydrate metabolism within the red algal cell. A particularly significant link exists with the synthesis of floridean starch, the primary storage polysaccharide in these organisms.

This compound and floridean starch biosynthesis pathways share common upstream precursors and are in direct competition for these substrates. researchgate.net Both pathways utilize nucleotide sugars derived from the pool of photosynthetically fixed carbon. Specifically, UDP-glucose serves as a precursor for both UDP-galactose (for this compound synthesis) and as a direct substrate for floridean starch synthase. researchgate.net

Relationship with Agar (B569324) Biosynthesis

The biosynthesis of this compound, a primary photosynthetic product in red algae, is intricately linked with the synthesis of agar, a major cell wall polysaccharide. This relationship is primarily metabolic, centering on the competition for and allocation of common precursors derived from carbon fixation. Both pathways draw from the same pool of nucleotide sugars, particularly UDP-glucose and galactose-1-phosphate.

Key upstream enzymes are shared between the biosynthetic pathways of this compound, floridean starch, and agar. These enzymes include glucose-6-phosphate isomerase (PGI), phosphoglucomutase (PGM), and UDP-glucose pyrophosphorylase (UGPase). Consequently, the metabolic flux towards one pathway directly impacts the substrate availability for the others.

Furthermore, this compound can act as a dynamic carbon reservoir. Under conditions where agar synthesis is prioritized, this compound can be enzymatically degraded. This degradation process releases precursors that can be channeled back into the metabolic pool and subsequently utilized for the production of floridean starch and agar. This metabolic flexibility allows the algal cells to balance the production of soluble osmoprotectants like this compound with the synthesis of structural polysaccharides like agar in response to developmental cues and environmental conditions.

Characterization of this compound-Synthesizing Enzymes

The synthesis of this compound is catalyzed by a bifunctional enzyme, this compound phosphate synthase/phosphatase (IFPSS/P). This enzyme first synthesizes this compound-phosphate from a sugar nucleotide and glycerol-3-phosphate, and then dephosphorylates it to produce this compound.

Genes encoding this compound-synthesizing enzymes have been identified and functionally annotated in several species of red algae. These genes often show homology to trehalose-6-phosphate synthase (TPS) genes found in other organisms.

In the red alga Pyropia haitanensis, four putative TPS genes, designated PhTPS1, PhTPS2, PhTPS3, and PhTPS4, have been cloned and characterized. Functional analysis revealed that PhTPS1, PhTPS3, and PhTPS4 are involved in the biosynthesis of this compound. Specifically, PhTPS3 functions as an this compound phosphate synthase, while PhTPS1 and PhTPS4 are involved in the synthesis of both floridoside and this compound, with this compound being the predominant product. In contrast, PhTPS2 did not exhibit any detectable enzymatic activity.

The enzymes responsible for this compound synthesis are typically large, bifunctional proteins that contain both a synthase and a phosphatase domain. Analysis of their amino acid sequences reveals significant homology to trehalose-6-phosphate synthase (TPS) and trehalose-6-phosphate phosphatase (TPP) enzymes.

Specifically, these proteins possess a Glycosyltransferase (GT) domain, often belonging to the GT1 family, which is responsible for the transfer of a galactosyl group from a donor like UDP-galactose to an acceptor. They also contain a sugar phosphate phosphatase (SPP) domain, which is crucial for the dephosphorylation of the intermediate, this compound-phosphate.

The deduced amino acid sequences of these enzymes, such as the PhTPS proteins from Pyropia haitanensis, show similarity to annotated TPS proteins from other organisms. A high degree of conservation is particularly noted in the substrate-binding sites for UDP-galactose, highlighting the evolutionary relationship and functional conservation among these sugar-synthesizing enzymes.

The functional capabilities of this compound-synthesizing enzymes have been confirmed through the biochemical analysis of recombinant proteins. Studies involving the expression of these enzymes in heterologous systems have provided insights into their activity and substrate specificity.

For instance, the recombinant expression of the PhTPS3 gene from Pyropia haitanensis confirmed its function as an this compound phosphate synthase. Similarly, PhTPS1 and PhTPS4 were shown to synthesize both this compound and its isomer, floridoside.

While detailed kinetic parameters such as Km and Vmax are not extensively reported in the literature for this compound-specific synthases, studies on homologous sucrose (B13894) phosphate synthases provide a framework for understanding their biochemical behavior. sinica.edu.tw These enzymes typically exhibit optimal activity within a pH range of 6.0 to 8.0 and at temperatures between 35-40°C. sinica.edu.tw The activity of these enzymes can also be influenced by the presence of divalent cations, such as Mg2+.

Enzymatic Degradation Pathways of this compound

The breakdown of this compound is a crucial metabolic process in red algae, allowing for the mobilization of stored carbon and its redirection into other essential pathways, such as the synthesis of structural polysaccharides.

The primary enzyme implicated in the degradation of this compound is α-galactosidase (α-D-galactoside galactohydrolase; EC 3.2.1.22). nih.gov This exoglycosidase catalyzes the hydrolysis of the terminal, non-reducing α-D-galactose residues from various substrates, including galactosylglycerols like this compound.

Interestingly, α-galactosidases can also catalyze the reverse reaction, known as reverse hydrolysis or transglycosylation, to synthesize this compound from galactose and glycerol (B35011). nih.govnih.gov This dual functionality has been exploited for the biotechnological production of this compound. For example, a thermostable α-galactosidase from Anoxybacillus vitaminiphilus has been characterized and used for this purpose. nih.govmdpi.comnih.gov The optimal conditions for this synthesis were found to be a pH of 7.5 and a temperature of 60°C. nih.govnih.gov

Regulation of Degradative Enzyme Activity

The primary enzymes responsible for the catabolism of this compound are hydrolases, specifically α-galactosidases, which cleave the glycosidic bond to release galactose and glycerol. The activity of these enzymes is meticulously regulated to prevent futile cycling of synthesis and degradation and to respond effectively to cellular needs and environmental cues. While direct research on the regulation of this compound-specific degradative enzymes is an emerging field, insights can be drawn from studies on related heteroside metabolism in red algae and the general principles of enzyme regulation in microorganisms.

The control of this compound degradative enzyme activity is influenced by a variety of factors, including substrate availability and prevailing environmental conditions. These factors can modulate enzyme activity through transcriptional control, and potentially through allosteric regulation and post-translational modifications, although specific instances for this compound hydrolases are still under investigation.

Environmental Factors

Environmental parameters such as salinity, light, and temperature are known to influence the intracellular concentration of this compound, suggesting a corresponding regulation of its metabolic enzymes. In red algae, changes in external salinity trigger adjustments in this compound levels to maintain osmotic balance. While much of the focus has been on the regulation of its synthesis, it is logical to infer that the activity of degradative enzymes is also modulated. For instance, under conditions of decreasing salinity (hypo-osmotic stress), a rapid breakdown of this compound would be necessary to prevent excessive turgor pressure. This suggests an upregulation of this compound hydrolase activity.

Light is another crucial environmental factor, as this compound is a direct product of photosynthesis. In periods of darkness or low light, when photosynthetic carbon fixation is limited, the cell may turn to stored carbon reserves like this compound. This would necessitate an increase in the activity of its degradative enzymes to provide a source of carbon and energy.

The table below summarizes the expected regulatory response of this compound degradative enzyme activity to key environmental stimuli based on the physiological role of this compound.

| Environmental Stimulus | Change in Condition | Expected Regulation of Degradative Enzyme Activity | Physiological Rationale |

| Salinity | Decrease (Hypo-osmotic stress) | Upregulation | To reduce intracellular osmolyte concentration and prevent cell lysis. |

| Increase (Hyper-osmotic stress) | Downregulation | To conserve the osmoprotectant this compound. | |

| Light | Darkness / Low Light | Upregulation | To mobilize stored carbon for energy and biosynthesis. |

| High Light | Downregulation | To allow for the accumulation of newly synthesized this compound. | |

| Temperature | Stress (High or Low) | Variable | May be upregulated to provide energy for stress responses or downregulated to conserve resources, depending on the specific stress and organism. |

This table is based on the physiological roles of this compound and general principles of metabolic regulation. Direct experimental data specifically for this compound degradative enzymes is still limited.

Substrate Induction

A common mechanism for regulating catabolic pathways in microorganisms is substrate induction, where the presence of the substrate induces the expression of the genes encoding the enzymes required for its degradation. It is plausible that a similar mechanism governs the breakdown of this compound. In this model, an increase in the intracellular concentration of this compound, or a derivative of it, could trigger the transcription of the genes encoding this compound hydrolases. This would ensure that the degradative machinery is only produced when its substrate is available, preventing wasteful enzyme synthesis.

Conversely, in the absence of this compound, the expression of these degradative enzymes would likely be repressed. This type of regulation is highly efficient and allows the cell to rapidly adapt its metabolic activities to the availability of different carbon sources. While this mechanism is well-documented for the degradation of various sugars in bacteria and fungi, its specific role in controlling this compound catabolism in red algae and cyanobacteria warrants further investigation.

Metabolic Regulation and Gene Expression of Isofloridoside Metabolism

Environmental and Physiological Modulators of Isofloridoside Accumulation

Light Regime and Dark Adaptation

The quality of light can influence the accumulation of heterosides, including this compound, in red algae. Studies on Porphyra leucosticta indicate that total heteroside accumulation (comprising floridoside, L-isofloridoside, and D-isofloridoside) was significantly higher under white and red light conditions compared to blue light. Specifically, total heteroside content was 122 μmol g−1 dry weight under blue light, and 385 and 447 μmol g−1 dry weight under white and red light, respectively researchgate.net. These variations correlate with growth rates, suggesting that light spectrum composition impacts carbon assimilation and allocation towards heteroside synthesis. However, specific research detailing the direct impact of "dark adaptation" on this compound metabolism or gene expression is not extensively covered in the provided literature. General studies on visual systems describe dark adaptation as a process of increasing sensitivity to low light levels, often involving changes in photoreceptor pigments and cellular mechanisms nih.govnyu.edumdpi.com, but a direct link to this compound regulation in algae remains to be elucidated.

Nutrient Availability and Carbon Flux Prioritization

The influence of nutrient availability on this compound metabolism and carbon flux prioritization in marine algae is not explicitly detailed in the reviewed literature. While nutrient availability is recognized as a crucial regulator of global forest carbon balance, affecting carbon use efficiency and ecosystem respiration researchgate.net, its specific role in directing carbon flux towards this compound synthesis in algae has not been directly addressed. Further research is needed to establish how varying nutrient levels might impact the metabolic pathways leading to this compound accumulation in these organisms.

Hormonal Regulation of this compound Synthesis and Accumulation

Role of Abscisic Acid (ABA)

Abscisic acid (ABA), a key phytohormone involved in plant stress responses, has been shown to significantly influence this compound levels in red algae. In the intertidal seaweed Neoporphyra haitanensis, exogenous ABA treatment led to a notable increase in this compound concentration. After one hour of ABA treatment, this compound levels were up to 2.15 times higher than in control groups, with this elevated level maintained for at least six hours frontiersin.org. This suggests that ABA plays a regulatory role in this compound accumulation, potentially contributing to cellular protection mechanisms, such as dehydration tolerance, by stabilizing macromolecular substances and membrane structures frontiersin.org. ABA's broader role in plant physiology includes modulating antioxidant enzymes and triggering the production of stress proteins, which are vital for cellular protection during environmental challenges frontiersin.orgnih.gov.

Table 1: Effect of Abscisic Acid (ABA) on this compound Accumulation in Neoporphyra haitanensis

| Treatment | Time (hours) | Relative this compound Concentration (vs. Control) |

| ABA | 1 | Up to 2.15 times higher |

| ABA | 6 | Maintained at elevated levels |

*Data adapted from frontiersin.org.

Influence of Jasmonates and Ethylene (B1197577)

Jasmonates (JAs) and ethylene (ET) are plant hormones known to interact and regulate various physiological processes, including stress responses and development. In red seaweeds like Grateloupia imbricata, methyl jasmonate (MeJA) and ethylene have been observed to influence gene expression related to the synthesis of carrageenan precursors, specifically affecting UDP-hexoses and enzymes involved in the galactan backbone mdpi.com. While this study focused on floridoside synthesis, it indicates that these volatile regulators can modulate pathways associated with storage polysaccharides. Jasmonates and ethylene are known to have complex, sometimes antagonistic or synergistic, interactions in plant signaling networks, affecting gene expression and cellular responses under abiotic stress mdpi.comfrontiersin.org. The precise direct impact of jasmonates and ethylene on this compound synthesis and accumulation requires further specific investigation, though their general role in regulating metabolic pathways in algae is established mdpi.com.

Table 2: Influence of Light Quality on Total Heteroside Accumulation in Porphyra leucosticta

| Light Quality | Total Heteroside Accumulation (μmol g⁻¹ dry wt.) |

| Blue Light | 122 |

| White Light | 385 |

| Red Light | 447 |

*Data adapted from researchgate.net. Note: Total heterosides include floridoside, L-isofloridoside, and D-isofloridoside.

Physiological and Cellular Functions of Isofloridoside

Osmoregulation and Osmotic Acclimation Mechanisms

Osmoregulation is a critical process for cellular survival, involving the maintenance of a stable internal osmotic environment despite changes in the external medium. Isofloridoside is a key player in the osmotic acclimation strategies of many algal species.

This compound functions as a classic compatible solute, a low-molecular-weight organic compound that can accumulate to high intracellular concentrations to balance external osmotic potential without interfering with cellular metabolism or enzymatic functions. frontiersin.org In many red algae, this compound, along with its isomer floridoside, acts in a manner analogous to sucrose (B13894) or trehalose (B1683222) in plants. researchgate.net These molecules are readily soluble in water and help compensate for changes in environmental salinity, ensuring the cell can maintain water uptake, turgor, and growth. frontiersin.org The accumulation of this compound can be achieved through de novo synthesis in response to increased external salt concentrations. frontiersin.org Studies on various red algae, such as Porphyra columbina, have demonstrated that this compound is a preeminent compatible solute involved in salt tolerance. researchgate.netnih.govnih.gov The concentration of this compound often correlates with the environmental conditions; for instance, red algae inhabiting higher levels in the intertidal zone, which experience greater fluctuations in salinity and desiccation, tend to contain higher concentrations of this compound. researchgate.net

The table below summarizes the findings on this compound concentrations in the red alga Porphyra columbina under different osmotic conditions, illustrating its role in acclimation.

| Osmotic Condition | This compound Concentration Change | Species Studied | Reference |

| Increased Salinity | Concentration of L-isofloridoside increases | Porphyra columbina | nih.govnih.gov |

| Variable Sea Level | Higher concentrations found in algae at higher intertidal zones | Various Red Algae | researchgate.net |

| Osmotic Stress | Internal pool of this compound increases proportionally to stress | Poterioochromonas malhamensis | nih.gov |

Within the cell, maintaining osmotic balance in the cytoplasm is crucial for protecting organelles and metabolic pathways. It is hypothesized that compatible solutes like this compound are primarily localized within the cytoplasm. fondazionemcr.it This compartmentalization allows the cell to balance the osmotic potential of inorganic ions, such as potassium (K⁺), which are often accumulated in the vacuole. By increasing the solute concentration in the cytoplasm, this compound effectively lowers the water potential, preventing a damaging efflux of water from the cytoplasm to the vacuole or the external hyperosmotic environment. In the freshwater alga Ochromonas malhamensis, the production and degradation of this compound directly balances the osmotic value of the surrounding fluid, with the amount of accumulated this compound being dependent on the osmolarity of the medium, not its chemical nature. capes.gov.br This rapid synthesis in response to osmotic stress is a key mechanism for maintaining cytoplasmic integrity. nih.govcapes.gov.br

Turgor pressure, the hydrostatic pressure that pushes the plasma membrane against the cell wall, is essential for the structural integrity, growth, and mechanical stability of walled cells in plants, fungi, and algae. nih.govwikipedia.org This pressure is generated by the osmotic flow of water into the cell. wikipedia.org this compound contributes significantly to turgor pressure regulation by modulating the intracellular osmotic potential. When an algal cell is exposed to a hyperosmotic environment, it tends to lose water, leading to a loss of turgor and plasmolysis. The synthesis and accumulation of this compound increase the internal solute concentration, which in turn drives water back into the cell, helping to restore or maintain turgor pressure. nih.gov In Ochromonas, the regulation of turgor is directly connected with the formation and degradation of this compound. researchgate.net This regulation is crucial for survival in environments with fluctuating salinity, allowing the cell to avoid excessive shrinking or swelling. researchgate.net

Stress Tolerance and Protection in Algae

Beyond its role in osmoregulation, this compound provides protection against other significant abiotic stresses, particularly extreme temperatures and dehydration.

Compatible solutes are known to have cryoprotective properties, helping organisms survive at low or freezing temperatures. They can stabilize proteins and cellular membranes by replacing water molecules and preventing the formation of damaging ice crystals. Research on the red alga Neoporphyra haitanensis has shown that this compound is a key protective metabolite for cryoprotection. researchgate.net In preparation for frozen storage, a limited drying regime (to 5-10% relative water content) significantly increases the intracellular levels of this compound. researchgate.net This accumulation, combined with the low temperature, provides the necessary metabolic conditions for the alga to survive freezing at -20°C for extended periods. researchgate.net The presence of high concentrations of this compound helps to reduce the freezing point within the cytoplasm and protects cellular structures from freeze-induced damage.

The table below details the role of this compound in the cryopreservation of Neoporphyra haitanensis.

| Treatment | Key Metabolite Change | Outcome | Reference |

| Desiccation (to 5% RWC) followed by freezing at -20°C | Significant increase in this compound levels | High thalli rehydration and survival rate after 30 days | researchgate.net |

| Frozen storage for one year | Reduction in this compound levels | Reduced percentage of healthy thalli | researchgate.net |

Intertidal algae are regularly exposed to periods of desiccation during low tide, a stress that can lead to severe cellular damage. This compound plays a role in the strategies these algae employ to tolerate dehydration. researchgate.net By acting as an osmolyte, it can help retain water within the cell for longer periods. researchgate.net Furthermore, compatible solutes can form a glassy, vitrified state upon drying, which immobilizes and protects cellular components until water becomes available again. Studies have shown that desiccation can significantly increase the levels of protective this compound in algae like N. haitanensis. researchgate.netresearchgate.net However, the response can be species-specific. For example, in one study on Porphyra umbilicalis, the concentrations of this compound did not change significantly in response to desiccation treatments, suggesting that other mechanisms or solutes might be more prominent in that species' defense strategy. researchgate.net This highlights that the mechanisms controlling this compound levels may vary among different types of algae. researchgate.net

Mentioned Compounds

Mitigation of Salinity-Induced Cellular Damage

Salinity stress poses a significant threat to cellular integrity in marine organisms, primarily through the induction of osmotic stress and ionic toxicity. These conditions often lead to an overproduction of reactive oxygen species (ROS), which can cause extensive cellular damage. High salt concentrations disrupt cellular processes, leading to the accumulation of harmful ROS that can damage lipids, proteins, and nucleic acids, ultimately impairing cellular function. nih.govmdpi.com Organisms have developed various strategies to counteract these detrimental effects, including the synthesis of compatible solutes and the activation of antioxidant defense systems.

This compound is thought to play a role in mitigating the cellular damage induced by salinity. While direct comprehensive studies on this compound's specific mechanisms in salinity tolerance are still emerging, its function as an osmolyte is a key protective strategy. By accumulating this compound, cells can increase their internal solute concentration to balance the external salinity, thereby preventing excessive water loss and maintaining turgor pressure. This osmotic adjustment is crucial for sustaining cellular activities under saline conditions.

Furthermore, the mitigation of salinity-induced damage is closely linked to the cell's ability to manage oxidative stress. frontiersin.org The capacity of this compound to scavenge ROS, as will be discussed in a later section, likely contributes to its protective role against salinity. By neutralizing harmful oxygen radicals, this compound can help prevent the oxidative damage to cellular components that is a common consequence of salt stress.

Role in Carbon Metabolism and Storage

This compound holds a central position in the carbon metabolism of many red algae, functioning as a primary product of photosynthesis, a temporary storage compound, and a precursor for essential macromolecules.

During photosynthesis, carbon dioxide is assimilated into organic compounds. britannica.com In many red algae, this compound is one of the initial, stable compounds formed after carbon fixation, making it a direct product of this fundamental process. mdpi.com The light energy captured during photosynthesis drives the conversion of inorganic carbon into this galactosylglycerol (B43771). Its synthesis represents a significant pathway for newly assimilated carbon, positioning it as a key intermediate in the flow of carbon within the cell. mdpi.com The process of carbon fixation involves a series of enzymatic reactions that ultimately lead to the formation of simple sugars and their derivatives, with this compound being a prominent example in these organisms. libretexts.org

Following its synthesis, this compound can serve as a temporary carbon sink and reservoir. mdpi.com In this capacity, it represents a pool of readily available carbon that the cell can draw upon to fuel various metabolic activities. When photosynthetic rates are high, the accumulation of this compound allows the cell to store the fixed carbon in a soluble, yet stable, form. This stored carbon can be mobilized when energy demands increase or when carbon fixation is limited, such as during periods of darkness. nih.govresearchgate.net The function of this compound as a carbon reservoir is crucial for maintaining metabolic homeostasis in a fluctuating environment. mdpi.com Ecosystems that store large amounts of carbon are known as carbon sinks. smithsonianmag.com

A significant fate of the carbon stored in this compound is its utilization in the synthesis of complex polysaccharides, including those that form the cell wall. mdpi.com The complete this compound molecule can be directly incorporated into biosynthetic pathways without prior degradation. mdpi.com This makes it an efficient precursor for the production of structural polysaccharides that provide rigidity and protection to the cell. mdpi.comnih.gov The carbon skeletons derived from this compound are essential building blocks for these larger, more complex molecules that are vital for cell structure and function.

Molecular Mechanisms of Cellular Protection

This compound contributes to cellular protection through direct molecular interactions, most notably by neutralizing harmful reactive oxygen species.

Modulation of Stress-Related Signaling Pathways (e.g., MAPK)

This compound has been identified as a significant modulator of cellular signaling pathways, particularly the mitogen-activated protein kinase (MAPK) cascades, which are crucial in the response to cellular stress. acs.orgnih.gov Research has demonstrated that this compound can influence the phosphorylation and activation of key kinases within these pathways, thereby affecting downstream cellular responses.

The MAPK signaling network, which includes cascades like the c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), is activated by a variety of stressors and plays a central role in regulating cellular processes such as growth, differentiation, and apoptosis. mdpi.comfrontiersin.org Studies have shown that D-isofloridoside can inhibit the expression of hypoxia-inducible factor-1α (HIF-1α) by regulating the downstream PI3K/AKT and MAPK pathways. acs.org This, in turn, down-regulates the production of vascular endothelial growth factor (VEGF) in cells under chemically induced hypoxic conditions. acs.org

Furthermore, in vascular endothelial cells, D-isofloridoside has been shown to inhibit the activation of the VEGF receptor (VEGFR-2) and modulate the downstream PI3K/AKT and MAPK signaling pathways. acs.org This regulatory action on critical signaling cascades highlights the potential of this compound to influence cellular responses to stress at a molecular level. The modulation of these pathways can impact a cell's ability to adapt to adverse conditions, manage protein folding and degradation, and ultimately determine its fate between survival and programmed cell death. nih.gov

A related compound, floridoside, has been shown to attenuate inflammatory responses in microglia cells by blocking the p38 and ERK MAPK signaling pathways. nih.gov While this research is on a closely related isomer, it provides further context for the potential of galactosylglycerols to interact with and modulate MAPK signaling. The specific inhibition of certain kinases within the MAPK cascade, as observed with floridoside's effect on p38 and ERK1/2 but not JNK, suggests a targeted mechanism of action. nih.gov

| Compound | Affected Pathway | Key Proteins Modulated | Observed Cellular Effect | Reference |

|---|---|---|---|---|

| D-Isofloridoside | PI3K/AKT and MAPK | HIF-1α, VEGFR-2 | Down-regulation of VEGF production | acs.org |

| Floridoside (related isomer) | MAPK | p38, ERK1/2 | Attenuation of inflammatory response in microglia | nih.gov |

Enzyme Activity Preservation Under Stress

This compound, as a compatible solute, plays a crucial role in the preservation of enzyme activity under various abiotic stress conditions, such as high salinity and desiccation. nih.gov Compatible solutes are small organic molecules that accumulate in the cytoplasm of cells to maintain osmotic balance without interfering with cellular processes. nih.gov One of their key functions is to protect cellular machinery, including enzymes, from the damaging effects of stress. nih.gov

Under conditions of water deficit or high salinity, cellular dehydration can lead to an increase in intracellular solute concentration, which can cause protein denaturation and loss of enzyme function. frontiersin.org this compound helps to counteract these effects by stabilizing the native conformation of enzymes. It is hypothesized that these solutes are preferentially excluded from the immediate vicinity of the protein surface, which thermodynamically favors the folded, active state of the enzyme. semanticscholar.org

The accumulation of this compound in red algae has been directly linked to increased tolerance to salt stress. nih.gov This enhanced tolerance is, in part, attributed to the ability of this compound to protect enzymatic activities that are essential for cellular metabolism and survival. nih.gov For instance, enzymes involved in photosynthesis and central metabolism need to maintain their function even when the cell is under osmotic stress.

Research on other compatible solutes, such as trehalose and various sugars, has extensively documented their ability to protect enzymes from inactivation during freezing, drying, and heat stress. nih.govsemanticscholar.org These studies provide a strong theoretical framework for understanding the protective role of this compound. The mechanism of protection is thought to involve the formation of a hydration shell around the protein, effectively replacing water molecules and maintaining the structural integrity necessary for catalytic activity. nih.gov

| Compatible Solute | Stress Condition | Mechanism of Enzyme Protection | General Outcome |

|---|---|---|---|

| This compound | High Salinity, Desiccation | Stabilization of protein conformation, preferential exclusion | Maintenance of essential enzyme activity |

| Trehalose | Freezing, Drying, Heat | Formation of a protective hydration shell, vitrification | Preservation of enzyme structure and function |

| Sugars (e.g., Sucrose) | Drying | Hydrogen bonding to proteins, serving as water substitutes | Prevention of denaturation and aggregation |

Impact on Membrane Stability

The stability of cellular membranes is critical for cell function and survival, particularly under environmental stress. This compound contributes significantly to maintaining membrane integrity in organisms exposed to conditions such as high salinity and desiccation. oup.comnih.gov

Under osmotic stress, cells can lose water, leading to a decrease in cell volume and an increase in the concentration of intracellular solutes. This can cause severe damage to cell membranes, including phase transitions of lipid bilayers from a liquid-crystalline to a gel phase, which increases membrane permeability and leakage of cellular contents. nih.govbanglajol.info Compatible solutes like this compound help to mitigate this damage.

One of the primary mechanisms by which this compound stabilizes membranes is by interacting with the polar headgroups of phospholipids. nih.gov This interaction helps to maintain the hydration state of the membrane, preventing the lipid molecules from packing too closely together and undergoing deleterious phase transitions. nih.gov By effectively replacing water at the membrane surface, this compound ensures that the membrane remains in a fluid and functional state.

Studies on model membrane systems, such as liposomes, have shown that compatible solutes can protect against leakage and fusion during drying and rehydration. nih.gov The ability of these solutes to decrease the phase transition temperature of the membrane lipids is directly correlated with their protective capacity. nih.gov Although direct studies on this compound's interaction with lipid bilayers are less common than for solutes like sucrose and trehalose, its role as a primary osmolyte in many red algae points to a similar and crucial function in membrane stabilization. oup.comnih.govnih.gov The accumulation of this compound allows these organisms to thrive in intertidal zones where they experience frequent and dramatic changes in external osmolarity. oup.comnih.gov

| Compatible Solute | Stress Condition | Mechanism of Membrane Stabilization | Observed Effect on Membranes |

|---|---|---|---|

| This compound | High Salinity, Desiccation | Interaction with phospholipid headgroups, maintenance of hydration | Prevention of leakage and maintenance of fluidity |

| Sucrose/Trehalose | Drying | Hydrogen bonding to phosphate (B84403) groups of lipids, decreasing phase transition temperature | Protection against leakage and fusion of liposomes |

| Glycerol (B35011) | Osmotic Stress | Colligative effects, maintaining osmotic balance | Reduced water loss and cell shrinkage |

Ecological and Evolutionary Significance of Isofloridoside

Role in Adaptation to Extreme Aquatic and Terrestrial Environments

Isofloridoside plays a crucial role as a compatible solute, a small organic molecule that helps organisms survive osmotic stress by balancing the solute concentration inside the cell with that of the external environment. This function is vital for species living in habitats with fluctuating salinity, such as intertidal zones, or in hypersaline waters.

When red algae are exposed to high salinity (hyperosmotic stress), they accumulate this compound to prevent water loss and maintain cellular turgor. Research on various species of the genus Porphyra (now includes Neoporphyra and Pyropia) has consistently demonstrated this adaptive mechanism. For instance, in Porphyra umbilicalis, the combined levels of floridoside and this compound nearly doubled under salinity stress. researchgate.net Similarly, studies on Pyropia columbina have shown that L-isofloridoside, in particular, is integral to osmotic acclimation. nih.govnih.gov The concentration of these solutes increases to counteract the external osmotic pressure, and this response can be influenced by factors such as sun exposure, temperature, and the specific location within the intertidal zone. researchgate.net Algae inhabiting higher levels of the intertidal zone, which experience more prolonged periods of desiccation and salinity changes, tend to contain higher concentrations of both floridoside and this compound. researchgate.net

The extremophilic red alga Galdieria sulphuraria, which thrives in hot, acidic environments, also accumulates this compound as a key osmoprotectant. nih.gov The critical role of this compound in conferring salt tolerance was demonstrated experimentally by expressing a gene for this compound biosynthesis from G. sulphuraria in a salt-sensitive mutant of the cyanobacterium Synechocystis sp. PCC 6803. The engineered cyanobacterium showed increased salt tolerance due to the accumulation of this compound, confirming the compound's direct role in stress adaptation. nih.gov

| Species | Type of Stress | Observed Response | Reference |

|---|---|---|---|

| Porphyra umbilicalis | Hyperosmotic Stress (High Salinity) | Total amount of floridoside and this compound increased, nearly doubling. | researchgate.net |

| Pyropia columbina | Osmotic Stress | L-isofloridoside plays a key role in osmotic acclimation. | nih.govnih.gov |

| Neoporphyra haitanensis | Salt Stress | Considerable changes in floridoside and this compound levels in both thalli and conchocelis life stages. | researchgate.net |

| Galdieria sulphuraria | High Salinity | Accumulates this compound for osmotic acclimation. | nih.gov |

| Various Red Algae (Intertidal) | Desiccation, Salinity, Temperature | Higher concentrations of floridoside and this compound found in algae at higher intertidal levels. | researchgate.net |

Interspecies Variations in this compound Metabolism and Accumulation

While this compound is a characteristic compound in many red algae, its presence, concentration, and the specific isomers produced can vary significantly between species, and even within different life stages of a single species. This variation reflects divergent metabolic strategies and evolutionary adaptations.

The genus Porphyra provides a clear example of this diversity. Studies have revealed that different species from various geographical locations (Australia, North Sea, Pacific Coast of the USA) exhibit different types and ratios of L-isofloridoside, D-isofloridoside, and floridoside. researchgate.net For example, in Porphyra columbina, both D- and L-isofloridoside are present, with the concentration of L-isofloridoside often being higher than that of floridoside. nih.gov This contrasts with other red algae where floridoside is the dominant isomer.

The two heteromorphic generations of Neoporphyra haitanensis—the macroscopic thallus and the microscopic conchocelis—also show different responses in this compound accumulation under stress, highlighting developmental regulation of its metabolism. researchgate.net In N. haitanensis, under dark conditions, floridoside content decreases while this compound content transiently increases, suggesting a potential conversion or differential regulation of the two isomers. mdpi.com This metabolic flexibility allows the organism to fine-tune its physiological response to environmental cues.

| Species | Compounds Detected | Relative Ratios/Observations | Reference |

|---|---|---|---|

| Porphyra columbina | Floridoside, D-isofloridoside, L-isofloridoside | Concentrations of L-isofloridoside often exceed those of floridoside. | nih.govnih.gov |

| Bangia atropurpurea | Floridoside, D-isofloridoside, L-isofloridoside | All three compounds were measured, with marked seasonal changes in relative amounts. | nih.gov |

| Neoporphyra haitanensis | Floridoside, this compound | Under darkness, floridoside decreases while this compound transiently increases. | mdpi.com |

| Galdieria sulphuraria | Floridoside, this compound | Accumulates both compounds for osmotic acclimation. | nih.gov |

| Laurencia undulata | Floridoside, D-isofloridoside | Both isomers isolated from this marine alga. | researchgate.net |

Evolutionary Trajectories of this compound Biosynthetic Pathways

The evolution of the this compound biosynthetic pathway is a story of molecular innovation, likely involving the recruitment of existing genes and the acquisition of new genetic material from other domains of life.

The biosynthesis of this compound is catalyzed by this compound-phosphate synthase (IFPS) and a subsequent phosphatase. Research on the extremophilic red alga Galdieria sulphuraria led to the identification of a candidate gene (Gasu_10960) encoding a protein with both synthase and phosphatase domains. nih.gov This fusion protein structure is reminiscent of trehalose-6-phosphate (B3052756) synthase/phosphatase enzymes found in many organisms, suggesting that the this compound pathway may have evolved from ancestral genes involved in the synthesis of other disaccharides.

A prominent hypothesis for the origin of many metabolic pathways in algae is horizontal gene transfer (HGT), the movement of genetic material between different species. universiteitleiden.nl The evolutionary history of red algae involves a primary endosymbiotic event where a heterotrophic eukaryote engulfed a cyanobacterium, which evolved into the chloroplast. This event was a major conduit for gene transfer from the cyanobacterial endosymbiont to the host nucleus. hhu.de Analysis of the metabolic pathways in Neoporphyra haitanensis indicates that the genes involved were assembled from diverse sources, including the eukaryotic host, cyanobacteria, and other bacteria, strongly supporting a role for HGT in their evolution. researchgate.net It is plausible that the ancestral genes for this compound synthesis were acquired from a bacterial source, possibly the cyanobacterial ancestor of the plastid, and were subsequently adapted for their new function in the algal host. hhu.deresearchgate.net

Comparative genomics, which analyzes and compares the genetic material of different species, is a powerful tool for tracing the evolution of metabolic pathways. nih.govfrontiersin.org By comparing the genomes of various red algae, researchers can identify conserved core genes essential for this compound biosynthesis and species-specific genes that may account for the observed variations in metabolism.

The identification of the synthase genes in Galdieria sulphuraria was achieved by scanning its genome for genes with domains known to be involved in sugar phosphate (B84403) synthesis. nih.gov This approach highlights how genomic data can directly lead to the discovery of key biosynthetic enzymes. A broader bioinformatic analysis of eight red algae species helped to construct the complete floridoside and this compound metabolic pathways and identify the candidate genes involved. researchgate.net

Such comparative studies reveal that the this compound pathway has been shaped by events like gene duplication, divergence, and loss. elifesciences.org For instance, the presence of distinct genes for floridoside and this compound synthesis in G. sulphuraria (Gasu_26940 and Gasu_10960, respectively) suggests that an ancestral synthase gene may have duplicated, with the copies subsequently evolving to produce different isomers. nih.gov This functional divergence allows for more nuanced control over the production of these important compatible solutes.

| Gene ID | Species | Encoded Enzyme Function | Domain Structure | Reference |

|---|---|---|---|---|

| Gasu_10960 | Galdieria sulphuraria | This compound phosphate synthase/phosphatase | Fusion protein with a sugar phosphate synthase domain and a sugar phosphate phosphatase domain. | nih.gov |

| Gasu_26940 | Galdieria sulphuraria | Floridoside phosphate synthase/phosphatase | Fusion protein with a sugar phosphate synthase domain and a sugar phosphate phosphatase domain. | nih.gov |

| PhTPSs | Porphyra haitanensis | Floridoside and this compound phosphate synthase | Belongs to the trehalose-6-phosphate synthase (TPS) family. | researchgate.net |

Ecological Interactions Mediated by this compound

As a primary product of photosynthesis and a major soluble carbon reserve, this compound is intrinsically linked to the ecological interactions of the organisms that produce it. mdpi.comnih.gov Although direct signaling roles have not been extensively documented, its fundamental metabolic position implies several key ecological functions.

The most direct ecological role of this compound is as a source of carbon and energy. Red algae form the base of many marine food webs, and the substantial quantities of this compound they produce represent a significant nutrient source for herbivores that graze upon them. The palatability and nutritional value of the algae are directly influenced by the concentration of these soluble carbohydrates.

Furthermore, in symbiotic relationships, this compound can serve as a key currency. For any heterotrophic symbiont living with or within a red alga, this compound produced by the algal partner would be a readily available and crucial food source. While the coral-dinoflagellate symbiosis is the most studied example of nutrient exchange in marine invertebrates, similar principles would apply to associations involving red algae.

Advanced Research Methodologies for Isofloridoside Studies

Genetic Manipulation and Pathway Engineering

Synthetic Biology Approaches for Pathway Reconstruction

Synthetic biology offers powerful tools for dissecting and reconstructing metabolic pathways, including those responsible for Isofloridoside biosynthesis. Research has explored the genetic basis of this compound production by identifying and characterizing genes involved in its synthesis. For instance, studies on the extremophilic red alga Galdieria sulphuraria have identified candidate genes, such as Gasu_10960 and Gasu_26940, which encode proteins with sugar phosphate (B84403) synthase and sugar phosphate phosphatase domains, hypothesized to be involved in this compound biosynthesis. Verification of these genes' functions through in vitro translation and subsequent complementation experiments in a salt-sensitive cyanobacterial mutant (Synechocystis sp. PCC 6803) demonstrated that the expression of Gasu_10960 conferred increased salt tolerance due to the presence of this compound in the complemented cells. nih.gov

Furthermore, the metabolic pathways for this compound and floridoside in species like Neoporphyra haitanensis have been found to be constructed using a combination of genes originating from diverse sources, including eukaryotic hosts, cyanobacteria, and bacteria. researchgate.netmdpi.com This observation highlights the potential for synthetic biology approaches to assemble or engineer these pathways in heterologous hosts by combining identified gene components. Metabolic engineering strategies also extend to microorganisms, where efforts to enhance the production of enzymes like α-galactosidase can indirectly support this compound synthesis through reverse hydrolysis reactions. researchgate.net

Biochemical and Enzymatic Assays for Pathway Intermediates and Enzyme Activities

Biochemical and enzymatic assays are fundamental for elucidating the specific steps and catalytic activities involved in this compound synthesis. Key enzymes identified in the this compound biosynthetic pathway include those responsible for the condensation of glycerol-3-phosphate (Gly-3-P) and UDP-galactose (UDP-Gal). These enzymes are often characterized by their substrate specificities and reaction mechanisms.

Notable enzymes implicated in the pathway include:

Galactosyltransferases: Specifically, enzymes exhibiting sn-glycerol-3-phosphate 1-galactosyltransferase activity or this compound-phosphate synthase activity are crucial. These enzymes catalyze the transfer of galactose from UDP-galactose to sn-glycerol-3-phosphate, forming galactosyl-glycerol phosphates, which are precursors to this compound. ontosight.ai

Trehalose-6-phosphate (B3052756) Synthase (TPS)-like enzymes: Research has identified TPS-like enzymes as being responsible for the synthesis of both floridoside and this compound in algae like Galdieria sulphuraria. nih.gov

Enzyme characterization often involves in vitro assays using purified or in vitro translated proteins to confirm their catalytic activity and substrate preferences. nih.gov Furthermore, studies have investigated the properties of enzymes like α-galactosidase, including their thermostability and optimal reaction temperatures, for applications such as synthesizing this compound via reverse hydrolysis of galactose and glycerol (B35011). researchgate.net

Isotopic Labeling and Metabolic Flux Analysis

Isotopic labeling and metabolic flux analysis are powerful techniques for tracing the flow of carbon and other elements through metabolic pathways, providing insights into the dynamics of biosynthesis and intermediate turnover. While detailed studies specifically employing these methods for this compound are less extensively reported in the provided literature, there is an indication of its relevance. One study notes that this compound "is very slow in labeling," suggesting that its metabolic turnover might be less dynamic or that specific labeling strategies are required for its investigation. researchgate.net Future research could leverage stable isotopes (e.g., ¹³C, ¹⁵N) to track the incorporation of labeled precursors into this compound, allowing for the quantification of metabolic fluxes and the identification of rate-limiting steps in its biosynthesis.

Advanced Spectroscopic Techniques for Quantitative Measurement in Biological Samples

Accurate quantification of this compound and its related isomers (D- and L-isofloridoside) in biological samples is essential for understanding their accumulation patterns, physiological roles, and responses to environmental conditions. Advanced spectroscopic and chromatographic techniques are widely employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy have been successfully utilized for the complete spectral assignment of this compound and for quantitative measurements. researchgate.net ¹³C-NMR spectroscopy, in particular, has been used in conjunction with gas-liquid chromatography to determine the quantitative heteroside distribution in red algae, revealing variations in the relative amounts of floridoside and its isomers over time and seasons. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (HPLC-MS) or using specific columns (e.g., NH₂ P50, Sugar-Pak™1), is a primary method for separating and quantifying this compound from other related compounds like floridoside and digeneaside. researchgate.netdntb.gov.ua HPLC analysis is also valuable for monitoring the time-course of this compound synthesis in enzymatic reactions or cellular cultures. researchgate.net

Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS): GLC-MS provides a means for both the separation and identification of this compound isomers, offering a simple method for their quantification. researchgate.net

These techniques enable researchers to measure the content of this compound in various algal species and under different experimental conditions, providing critical data for metabolic studies and physiological investigations.

Compound List:

this compound

Floridoside

D-isofloridoside

L-isofloridoside

Galactose

Glycerol

Glycerol-3-phosphate (Gly-3-P)

UDP-galactose (UDP-Gal)

Galactose-1-phosphate (Gal-1-P)

UDP-Glucose

Glucose-6-phosphate (Glu-6-P)

Glucose-1-phosphate (Glu-1-P)

Trehalose-6-phosphate

Digeneaside

Mannitol

Future Research Directions and Unanswered Questions

Elucidation of Novel Isofloridoside Biosynthetic Enzymes and Genes

Despite the identification of trehalose-6-phosphate (B3052756) synthase (TPS)-like genes involved in the synthesis of this compound and its isomer floridoside in certain red algae, the complete enzymatic machinery and genetic repertoire responsible for producing different this compound isomers (D- and L-) across various algal lineages are not fully characterized nih.govnih.govscispace.com. Future research should aim to identify and isolate novel enzymes involved in this compound biosynthesis, determine their substrate specificities, and elucidate the genetic basis that underlies variations in this compound production and isomer formation in different species. Understanding these pathways could lead to biotechnological applications for producing specific this compound forms.

Comprehensive Understanding of Regulatory Networks Governing this compound Metabolism

This compound accumulation is known to be modulated by various environmental stresses, including cold, high salinity, and desiccation nih.govnih.govfrontiersin.orgresearchgate.net. However, the intricate regulatory networks that govern its metabolism—encompassing biosynthesis, degradation, and flux into other metabolic pathways, such as cell wall polysaccharide synthesis—remain largely uncharacterized nih.govresearchgate.net. Future studies should focus on deciphering these complex regulatory mechanisms, including transcriptional, post-transcriptional, and post-translational controls, to understand how algae precisely manage their osmolyte pools and carbon allocation in response to dynamic environmental cues.

Detailed Mechanisms of this compound-Mediated Stress Protection

While this compound is recognized as an osmoprotectant that enhances tolerance to various abiotic stresses nih.govontosight.ainih.gov, the specific molecular mechanisms through which it confers protection are not fully understood. Further research is needed to elucidate how this compound stabilizes cellular structures, interacts with proteins, influences cellular hydration, and mitigates damage caused by osmotic stress, desiccation, or temperature extremes. Investigating its potential role in preventing oxidative damage and stabilizing biomolecules under stress conditions would provide deeper insights into its protective functions.

Exploring Evolutionary Divergence of this compound Pathways Across Lineages

This compound has been identified in a range of red algae and even in some other marine organisms nih.govontosight.ai. However, the evolutionary trajectory and diversification of the metabolic pathways responsible for its synthesis across different algal phyla and within various red algal classes are not well-documented. Comparative genomic, transcriptomic, and biochemical analyses of this compound metabolic pathways in a broader range of species could reveal how these pathways have evolved, adapted, and potentially diverged, leading to variations in substrate specificity or functional roles.

Development of Advanced Methodologies for In Vivo Pathway Monitoring

Current methods for studying this compound metabolism primarily rely on ex vivo analysis of metabolite levels or gene expression google.comresearchgate.net. The development of advanced, non-invasive techniques for real-time, in vivo monitoring of this compound synthesis, transport, and degradation within living algal cells is a critical future direction. Such methodologies, potentially employing fluorescent probes, metabolic labeling, or advanced imaging techniques, would enable a more dynamic understanding of cellular responses and metabolic flux under various physiological and environmental conditions.

Observed this compound Response to Environmental Stresses

| Stress Condition | This compound Response | Supporting Evidence |

| Cold Stress | Increased | nih.gov |

| High Salinity | Increased | nih.govresearchgate.net |

| High Temperature | Increased | nih.gov |

| Desiccation | Increased / Responds | frontiersin.orgresearchgate.net |

| Drought | Almost unchanged | researchgate.net |

Q & A

Basic Research Questions

Q. How is Isofloridoside structurally characterized, and what analytical methods are recommended for validation?

- Methodological Answer : Structural elucidation typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC, and HMBC) to determine carbon-hydrogen connectivity. Mass spectrometry (MS) is used to confirm molecular weight and fragmentation patterns. Purity should be validated via high-performance liquid chromatography (HPLC) with photodiode array (PDA) detection. Ensure reproducibility by detailing solvent systems, column specifications, and calibration standards in experimental protocols .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

- Methodological Answer : Chemical synthesis often involves glycosylation reactions using protected sugar donors (e.g., thioglycosides) and catalytic activation (e.g., NIS/AgOTf). Enzymatic synthesis using glycosyltransferases from algal or plant sources may also be employed. Document reaction conditions (temperature, solvent, pH) and purification steps (e.g., column chromatography with silica gel or Sephadex). For novel compounds, provide spectroscopic data and elemental analysis .

Q. How can researchers optimize extraction protocols for this compound from natural sources?

- Methodological Answer : Use solvent systems tailored to the source organism’s polarity profile (e.g., methanol-water for algae). Employ techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance yield. Validate efficiency via comparative studies (e.g., Soxhlet vs. UAE) and quantify yield using HPLC. Include details on biomass pretreatment, particle size, and solvent-to-solid ratios .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in this compound’s reported bioactivity data?

- Methodological Answer : Address discrepancies by standardizing bioassay conditions:

- Purity : Use ≥95% pure this compound (validated via HPLC).

- Cell Lines/Models : Specify species, passage number, and culture conditions.

- Dosage : Conduct dose-response curves (e.g., 1–100 µM) with positive controls.

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) and report effect sizes. Cross-validate findings using orthogonal assays (e.g., enzyme inhibition vs. cellular viability) .

Q. How can researchers investigate this compound’s biosynthetic pathway in algal species?

- Methodological Answer : Use isotopic labeling (e.g., ¹³C-glucose) to trace precursor incorporation. Combine transcriptomic data (RNA-seq) to identify candidate genes (e.g., glycosyltransferases) and validate via CRISPR/Cas9 knockouts. Metabolomic profiling (LC-MS/MS) can map intermediates. Reference established pathways for related glycosides (e.g., floridoside) to identify conserved enzymatic steps .

Q. What strategies are effective for studying this compound’s in vivo metabolic stability and pharmacokinetics?

- Methodological Answer : Conduct pharmacokinetic (PK) studies in rodent models:

- Administration : Oral vs. intravenous dosing.

- Sampling : Collect plasma/tissue at timed intervals (0–24 hrs).

- Analytics : Quantify via LC-MS/MS with deuterated internal standards.

- Data Modeling : Use non-compartmental analysis (NCA) for AUC, Cmax, and t½. Compare with in vitro liver microsomal stability assays to predict hepatic clearance .

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against putative targets (e.g., antioxidant enzymes or inflammatory mediators). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-correlate with transcriptomic data (e.g., RNA-seq of treated cells) to identify differentially expressed pathways .

Data Analysis and Reproducibility

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects in multi-omics studies?

- Methodological Answer : For transcriptomic or metabolomic datasets, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to adjust p-values. Use principal component analysis (PCA) to cluster treatment groups and partial least squares-discriminant analysis (PLS-DA) to identify biomarkers. Validate findings with qPCR or targeted MS .

Q. How should researchers address batch variability in this compound production from algal cultures?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Process Parameters : Monitor light intensity, nutrient levels, and pH.

- Multivariate Analysis : Use design of experiments (DoE) to identify critical factors.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to assess storage conditions .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products